![molecular formula C20H12F4O2 B2823913 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one CAS No. 304896-59-1](/img/structure/B2823913.png)
1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one
Overview
Description
1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 belongs to the class of chalcones, which are natural or synthetic compounds that have a characteristic chemical structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. EF24 has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one involves the modulation of multiple signaling pathways involved in cell survival, proliferation, and apoptosis. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has been found to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor that plays a key role in inflammation and cancer. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has also been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has been found to exhibit a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one is its potent anticancer activity against a variety of cancer cell lines. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has also been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has poor solubility in aqueous media, which limits its bioavailability and therapeutic efficacy. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one also has a relatively short half-life in vivo, which may require frequent dosing.
Future Directions
Future research on 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one should focus on improving its solubility and bioavailability, as well as identifying potential drug targets and developing novel drug delivery systems. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one may also have potential applications in other diseases, such as neurodegenerative disorders and cardiovascular disease. Further studies are needed to elucidate the mechanism of action of 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one and to identify potential side effects and drug interactions.
Synthesis Methods
1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one can be synthesized by the Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and 5-(3-(trifluoromethyl)phenyl)-2-furfural in the presence of a base such as potassium hydroxide. The resulting chalcone intermediate is then subjected to a Wittig reaction with trimethyl phosphonoacetate to yield 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting multiple signaling pathways involved in cell survival, proliferation, and metastasis.
properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4O2/c21-16-6-4-13(5-7-16)18(25)10-8-17-9-11-19(26-17)14-2-1-3-15(12-14)20(22,23)24/h1-12H/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNPOJBUAOCACY-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one | |
CAS RN |
304896-59-1 | |
Record name | 1-(4-FLUOROPHENYL)-3-(5-(3-(TRIFLUOROMETHYL)PHENYL)-2-FURYL)-2-PROPEN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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